Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- is a chemical compound with the molecular formula C14H27BrMgO2 and a molecular weight of 331.576 . This compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a nonyl group substituted with a tetrahydro-2H-pyran-2-yloxy moiety
Vorbereitungsmethoden
The synthesis of magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- involves several steps. One common method includes the reaction of a nonyl bromide derivative with magnesium in the presence of a suitable solvent to form the Grignard reagent. This intermediate is then reacted with tetrahydro-2H-pyran-2-yl alcohol under controlled conditions to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ether or tetrahydrofuran, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the magnesium center . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules . The molecular targets and pathways involved in its action are primarily related to its interactions with other chemical species and its ability to facilitate specific transformations .
Vergleich Mit ähnlichen Verbindungen
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- can be compared with other similar compounds such as:
Magnesium, bromo[(tetrahydro-2H-pyran-2-yl)ethynyl]-: This compound has a similar structure but with an ethynyl group instead of a nonyl group, leading to different reactivity and applications.
Tetrahydropyran derivatives: These compounds share the tetrahydro-2H-pyran-2-yloxy moiety but differ in the other substituents, affecting their chemical properties and uses.
Eigenschaften
CAS-Nummer |
116137-78-1 |
---|---|
Molekularformel |
C14H27BrMgO2 |
Molekulargewicht |
331.57 g/mol |
IUPAC-Name |
magnesium;2-nonoxyoxane;bromide |
InChI |
InChI=1S/C14H27O2.BrH.Mg/c1-2-3-4-5-6-7-9-12-15-14-11-8-10-13-16-14;;/h14H,1-13H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PSQIRQSHFQLOJS-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCCCCCCCOC1CCCCO1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.